2-(Dipropylsulfamoyl)benzoic acid
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Overview
Description
2-(Dipropylsulfamoyl)benzoic acid, also known as probenecid, is a chemical compound with the molecular formula C13H19NO4S. It has been widely studied and utilized in various scientific fields due to its unique properties and potential therapeutic applications. Initially developed as a therapeutic adjunct to retard the renal elimination of penicillin, it has since found numerous applications in medicine and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dipropylsulfamoyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives followed by the introduction of propyl groups. One common method includes the reaction of benzoic acid with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with dipropylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(Dipropylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The propyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitrobenzoic acids and halogenated benzoic acids.
Scientific Research Applications
2-(Dipropylsulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular transport mechanisms and as an inhibitor of organic anion transporters.
Medicine: Used as a uricosuric agent to treat gout and hyperuricemia. .
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The primary mechanism of action of 2-(Dipropylsulfamoyl)benzoic acid involves the inhibition of the renal tubular reabsorption of urate, thereby increasing the urinary excretion of uric acid and reducing serum urate levels. It acts on organic anion transporters, specifically inhibiting the reuptake of urate in the kidneys. Additionally, it has been shown to inhibit the human bitter taste receptor TAS2R16 through an allosteric mechanism .
Comparison with Similar Compounds
Sulfinpyrazone: Another uricosuric agent used to treat gout.
Benzbromarone: A potent uricosuric drug with a similar mechanism of action.
Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.
Uniqueness: 2-(Dipropylsulfamoyl)benzoic acid is unique in its dual role as a uricosuric agent and an inhibitor of organic anion transporters. Its ability to inhibit the renal excretion of various drugs makes it valuable in combination therapies, enhancing the efficacy of antibiotics and other medications .
Properties
IUPAC Name |
2-(dipropylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-8-6-5-7-11(12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAFLQVYVWVEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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